2-Formyl-4-methoxyphenylboronic acid
Overview
Description
2-Formyl-4-methoxyphenylboronic acid is a reagent used in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation . It is also known to inhibit lactate dehydrogenase against cancer cell proliferation .
Synthesis Analysis
This compound is used in organic synthesis, particularly in cross-coupling reactions .Molecular Structure Analysis
The molecular formula of 2-Formyl-4-methoxyphenylboronic acid is C8H9BO4 . It has an average mass of 179.966 Da and a monoisotopic mass of 180.059387 Da .Chemical Reactions Analysis
2-Formyl-4-methoxyphenylboronic acid is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It is also used in Pd-catalyzed direct arylation .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 395.2±52.0 °C at 760 mmHg, and a flash point of 192.8±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Medicinal Chemistry: Synthesis of Biologically Active Molecules
This compound is used as a reactant for the preparation of biologically active molecules, such as inhibitors for specific enzymes or receptors. For example, it can be used in the synthesis of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors .
Organic Synthesis: Cross-Coupling Reactions
In organic synthesis, 2-Formyl-4-methoxyphenylboronic acid is utilized in cross-coupling reactions, which are fundamental for creating complex molecules. It’s particularly useful in Suzuki-Miyaura cross-coupling reactions .
Catalysis: Palladium-Catalyzed Reactions
The compound serves as a reactant in palladium-catalyzed reactions, including direct arylation and stereoselective Heck-type reactions. These reactions are valuable for constructing carbon-carbon bonds in complex organic molecules .
Material Science: Chemical Vapor Deposition (CVD)
It has applications in the CVD process for creating materials like graphene, where it can be used for in-situ doping with elements like phosphorous or boron to alter the electronic properties of the graphene .
Electrochemistry: Redox Probe for H2O2 Detection
2-Formyl-4-methoxyphenylboronic acid can act as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells, which is important for studying cellular processes and oxidative stress .
Pharmaceuticals: Drug Development
This compound is involved in the development of new pharmaceuticals by serving as a building block for drug molecules. Its boronic acid moiety is particularly useful for binding to biological targets .
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic methods to quantify or separate chemical species .
Environmental Science: Sensor Development
The boronic acid group within this compound can be used to develop sensors for environmental monitoring, particularly for detecting boron-containing compounds or other analytes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-formyl-4-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSNGMFKYFBOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370255 | |
Record name | 2-Formyl-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-methoxyphenylboronic acid | |
CAS RN |
139962-95-1 | |
Record name | 2-Formyl-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Formyl-4-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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